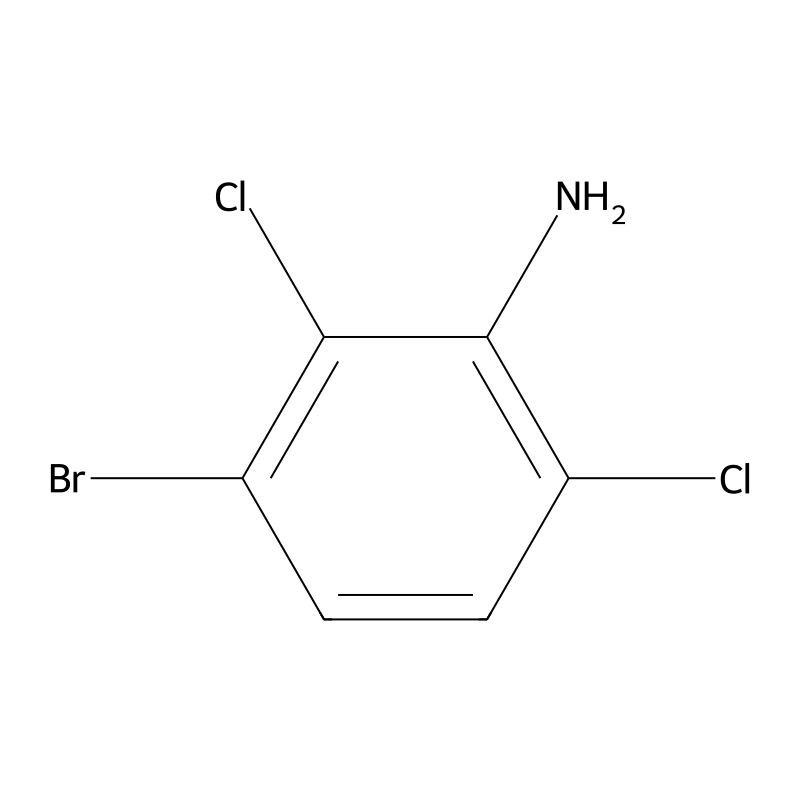3-Bromo-2,6-dichloroaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
3-Bromo-2,6-dichloroaniline has been synthesized through various methods, including the diazotization of 2,6-dichloroaniline followed by treatment with copper(I) bromide []. The characterization of the synthesized product typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Potential Applications:
Research suggests that 3-bromo-2,6-dichloroaniline might hold potential in various scientific research applications, including:
- Organic electronics: Studies have explored its potential use as a building block in the development of organic light-emitting diodes (OLEDs) due to its electron-withdrawing properties [].
- Medicinal chemistry: Some studies have investigated its potential as a precursor for the synthesis of novel bioactive molecules with potential therapeutic applications []. However, further research is needed to establish its efficacy and safety in this context.
- Material science: Research has explored its use as a component in the development of flame retardant polymers.
3-Bromo-2,6-dichloroaniline is an aromatic amine characterized by the presence of a bromine atom and two chlorine atoms attached to a benzene ring that also features an amino group. Its molecular formula is C₆H₄BrCl₂N, and it has a molecular weight of approximately 219.96 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.
- Suzuki–Miyaura Cross-Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling aryl halides with boronic acids in the presence of a palladium catalyst.
- Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as iron powder or tin(II) chloride in acidic conditions .
- Nucleophilic Substitution: The chlorine atoms can undergo nucleophilic substitution reactions, making the compound useful for synthesizing more complex molecules.
Research indicates that 3-Bromo-2,6-dichloroaniline exhibits significant biological activity. It has been studied for its antibacterial and anticancer properties. For instance, it has shown effectiveness against various bacterial strains and potential as an anticancer agent in certain assays . Its toxicity profile suggests that it should be handled with care, as it is classified as toxic if swallowed and harmful upon skin contact .
The synthesis of 3-Bromo-2,6-dichloroaniline can be achieved through several methods:
- Reduction of Nitro Compounds: Starting from 1-bromo-2-chloro-3-nitrobenzene, the compound can be synthesized via reduction using zinc dust and ammonium chloride in methanol .
- Metal-Catalyzed Reactions: Utilizing tin(II) chloride in ethanol under reflux conditions can also yield this compound from its nitro precursor .
- Direct Halogenation: Although less common, direct halogenation of aniline derivatives can lead to the formation of similar compounds that may require further modification to achieve the desired structure.
3-Bromo-2,6-dichloroaniline finds applications in various domains:
- Pharmaceuticals: It serves as a building block for synthesizing pharmaceutical intermediates.
- Agrochemicals: The compound is explored for use in developing herbicides and pesticides due to its biological activity.
- Dyes and Pigments: Its chemical structure allows it to be used in dye formulations.
Studies have indicated that 3-Bromo-2,6-dichloroaniline interacts with various biological systems, particularly in microbial environments. Its antibacterial properties have been investigated, revealing its potential effectiveness against specific pathogens. Additionally, its interactions at the molecular level suggest that it may inhibit certain enzymes or pathways critical for bacterial growth .
Several compounds share structural similarities with 3-Bromo-2,6-dichloroaniline. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Melting Point (°C) | Unique Features |
|---|---|---|---|
| 2,4-Dichloroaniline | 554-00-7 | 59–62 | Used extensively in dye production |
| 2,6-Dichloroaniline | 608-31-1 | 36–38 | Precursor for herbicides |
| 3-Bromo-2-chloroaniline | 189585 | Not specified | Exhibits significant antibacterial activity |
| 4-Bromo-2,6-dichloroaniline | 697-88-1 | Not specified | Similar halogen substitutions but different position |
3-Bromo-2,6-dichloroaniline stands out due to its unique combination of bromine and chlorine substitutions on the aromatic ring, which influences its reactivity and biological activity compared to other dichloroanilines.








